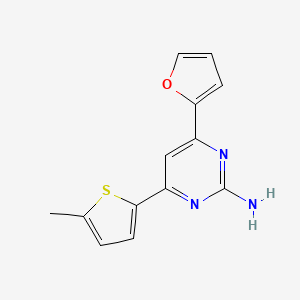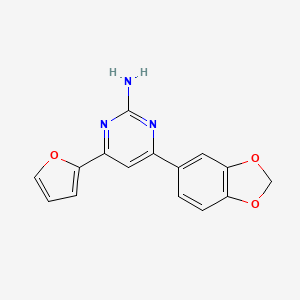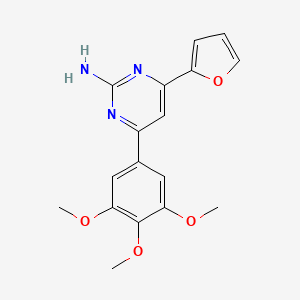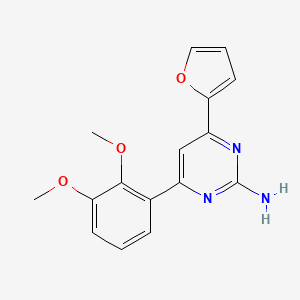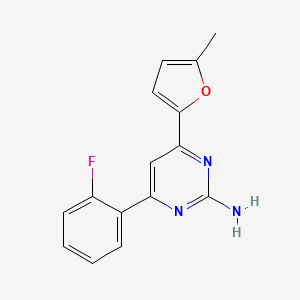
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, otherwise known as FMFP, is a small molecule that has been studied extensively for its potential applications in scientific research. FMFP has been studied for its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. This molecule has been of great interest to researchers due to its potential to be used in a variety of applications, including drug discovery, drug development, and drug delivery.
科学的研究の応用
FMFP has been studied for its potential to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has been used in drug discovery and development, as well as in drug delivery. In addition, FMFP has been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to be used in neurological research, as it has been shown to modulate the activity of certain neurotransmitters.
作用機序
The exact mechanism of action of FMFP is still not fully understood. However, it is believed that FMFP binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. These effects are thought to be responsible for the observed changes in protein and enzyme activity, as well as the inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
FMFP has been shown to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. It has also been shown to inhibit the growth of certain cancer cells, as well as modulate the activity of certain neurotransmitters. In addition, FMFP has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
実験室実験の利点と制限
The main advantage of FMFP is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been shown to be effective in modulating the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. However, there are some limitations to using FMFP in laboratory experiments, such as the fact that it is not very stable and can degrade quickly in certain conditions.
将来の方向性
Future research on FMFP could focus on its potential applications in drug discovery and development, as well as its potential to be used in cancer research and neurological research. Additionally, further research could focus on its ability to modulate the activity of various proteins and enzymes, as well as its ability to bind to specific receptors. Additionally, further research could focus on its potential to be used in drug delivery systems, as well as its potential to be used in other therapeutic applications. Additionally, further research could focus on the development of more stable and efficient synthesis methods for FMFP.
合成法
FMFP has been synthesized using a variety of techniques, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. In the Suzuki reaction, FMFP is synthesized by reacting 2-fluorophenylboronic acid and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Stille reaction, FMFP is synthesized by reacting 2-fluorophenylstannane and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst. In the Sonogashira reaction, FMFP is synthesized by reacting 2-fluorophenylacetylene and 5-methylfuran-2-ylbromide in the presence of a palladium catalyst.
特性
IUPAC Name |
4-(2-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-6-7-14(20-9)13-8-12(18-15(17)19-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDNUSMWWCJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

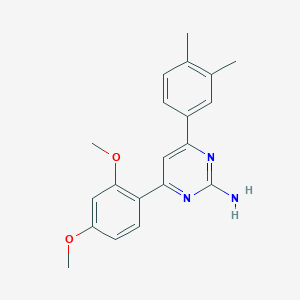
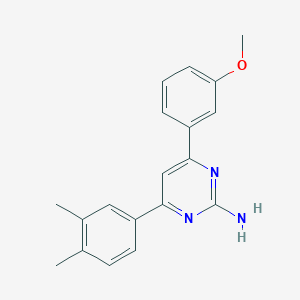
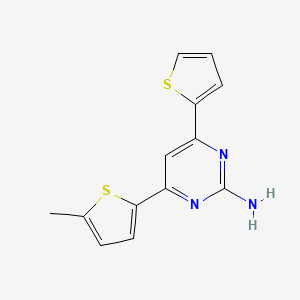
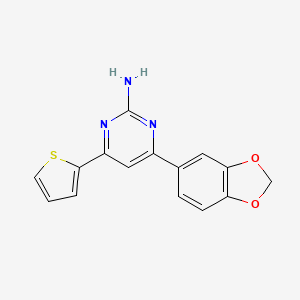
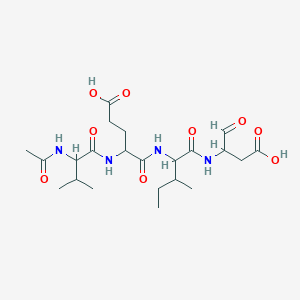
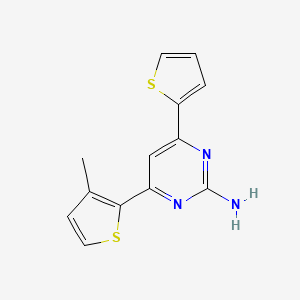
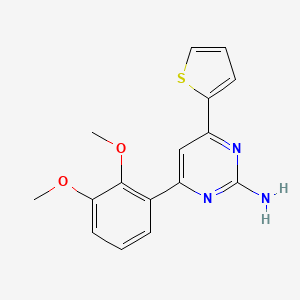
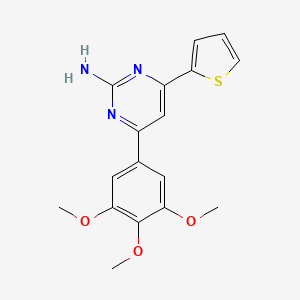
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
